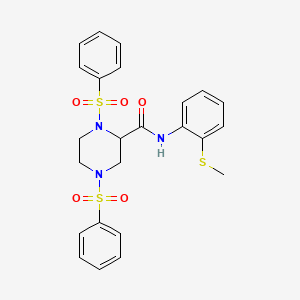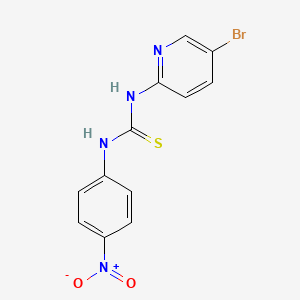![molecular formula C19H17FN4OS B4129413 1-[(4-Fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea](/img/structure/B4129413.png)
1-[(4-Fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea
概要
説明
1-[(4-Fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as the fluorobenzyl, pyrrole, and benzoyl moieties suggests that this compound may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea typically involves the following steps:
Formation of the hydrazinecarbothioamide core: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under controlled conditions.
Introduction of the benzoyl group: The benzoyl group can be introduced through an acylation reaction using benzoyl chloride or a similar reagent.
Attachment of the pyrrole ring: The pyrrole ring can be incorporated via a condensation reaction with a pyrrole derivative.
Addition of the fluorobenzyl group: The final step involves the alkylation of the hydrazinecarbothioamide with 4-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydrazinecarbothioamides.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzyl and pyrrole groups suggests that the compound may interact with hydrophobic pockets in proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- N-benzyl-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
- N-(4-chlorobenzyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
- N-(4-methylbenzyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-pyrrol-1-ylbenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-15-9-7-14(8-10-15)13-21-19(26)23-22-18(25)16-5-1-2-6-17(16)24-11-3-4-12-24/h1-12H,13H2,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRYEHBCXBXOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4129341.png)

![diethyl 3-methyl-5-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4129352.png)

![N'-[(4-biphenylyloxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B4129354.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4129365.png)
![N-1-naphthyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4129375.png)
![7-ethyl 3-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4129397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4129408.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4129409.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4129415.png)
![N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4129418.png)

